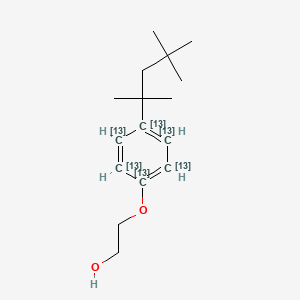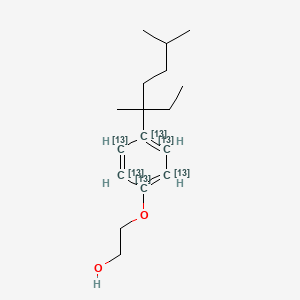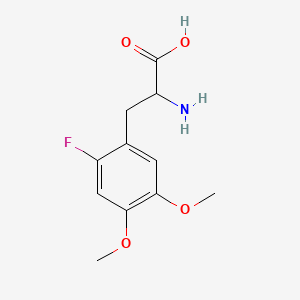
Indole-3-butyric Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a synthetic plant hormone in the auxin family. It is widely used in plant biology and agriculture to promote root formation and growth. The deuterated version, this compound, is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole-3-butyric Acid-d4 typically involves the deuteration of Indole-3-butyric Acid. One common method is the acid-catalyzed hydrogen-deuterium exchange. This process involves treating Indole-3-butyric Acid with deuterated reagents such as deuterium oxide (D2O) and deuterated methanol (CD3OD) in the presence of a strong acid like deuterated sulfuric acid (D2SO4). The reaction is carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents are often recycled to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Indole-3-acetic Acid-d4, another important plant hormone.
Reduction: It can be reduced to form Indole-3-butanol-d4.
Substitution: It can undergo substitution reactions where the butyric acid side chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and catalysts are employed depending on the desired substitution.
Major Products
Oxidation: Indole-3-acetic Acid-d4
Reduction: Indole-3-butanol-d4
Substitution: Various substituted indole derivatives
Aplicaciones Científicas De Investigación
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of auxins.
Biology: Helps in studying the role of auxins in plant growth and development.
Medicine: Investigated for its potential role in promoting wound healing and tissue regeneration.
Industry: Used in agriculture to enhance root formation and improve crop yields
Mecanismo De Acción
Indole-3-butyric Acid-d4 exerts its effects by mimicking natural auxins in plants. It binds to auxin receptors in plant cells, triggering a cascade of signaling events that lead to cell elongation, division, and differentiation. The compound is also converted to Indole-3-acetic Acid-d4 through a process similar to β-oxidation of fatty acids, which further enhances its activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic Acid-d4: Another deuterated auxin with similar functions but different metabolic pathways.
Indole-3-propionic Acid-d4: A related compound with distinct biological activities.
Indole-3-acetonitrile-d4: Known for its role in plant defense mechanisms.
Uniqueness
Indole-3-butyric Acid-d4 is unique due to its specific role in promoting root formation and its stable isotope labeling, which makes it invaluable for detailed metabolic studies. Its conversion to Indole-3-acetic Acid-d4 also adds to its versatility and effectiveness in various applications .
Propiedades
Número CAS |
1216408-71-7 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
207.265 |
Nombre IUPAC |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
Clave InChI |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Sinónimos |
1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)


![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)

